1,4-Dimethyl-3-(2-methylfuran-3-YL)-1H-pyrazol-5-amine
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Overview
Description
1,4-Dimethyl-3-(2-methylfuran-3-YL)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(2-methylfuran-3-YL)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate catalysts and conditions.
Methylation: The methyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-(2-methylfuran-3-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-(2-methylfuran-3-YL)-1H-pyrazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-amino-1H-pyrazole: Similar pyrazole structure but lacks the furan ring.
3-(2-Methylfuran-3-yl)-1H-pyrazole: Contains the furan ring but lacks the methyl groups on the pyrazole ring.
Uniqueness
1,4-Dimethyl-3-(2-methylfuran-3-YL)-1H-pyrazol-5-amine is unique due to the presence of both the furan ring and the methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
2,4-dimethyl-5-(2-methylfuran-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-6-9(12-13(3)10(6)11)8-4-5-14-7(8)2/h4-5H,11H2,1-3H3 |
InChI Key |
FWFMBFNJTVABPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=C(OC=C2)C)C)N |
Origin of Product |
United States |
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